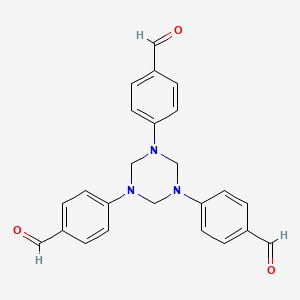

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde

Description

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde (CAS: 443922-06-3) is a star-shaped organic compound featuring a central 1,3,5-triazinane core (a saturated six-membered ring with three NH groups) linked to three benzaldehyde moieties. Its molecular formula is C₂₄H₁₅N₃O₃, with a molecular weight of 393.39 g/mol and a density of 1.311 g/cm³ . Key properties include:

Properties

IUPAC Name |

4-[3,5-bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c28-13-19-1-7-22(8-2-19)25-16-26(23-9-3-20(14-29)4-10-23)18-27(17-25)24-11-5-21(15-30)6-12-24/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGIIVWYIUNRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a foundational precursor for triazine derivatives. Its three reactive chlorine atoms enable sequential substitution under controlled conditions:

-

First substitution : Conducted at 0–5°C in inert solvents (e.g., THF or DCM) with a nucleophile.

-

Second substitution : Requires elevated temperatures (30–50°C ) due to reduced reactivity.

-

Third substitution : Demands harsh conditions (80–120°C ) or catalysts.

For this compound, substituting all chlorides with benzaldehyde moieties presents challenges due to the aldehyde group’s susceptibility to oxidation and side reactions. A plausible pathway involves:

Example Protocol:

-

Protection : 4-Hydroxybenzaldehyde → 4-(1,3-dioxolan-2-yl)phenol.

-

Nucleophilic substitution : React with cyanuric chloride in THF at 0°C (1st Cl), 30°C (2nd Cl), and 80°C (3rd Cl).

-

Deprotection : Acidic hydrolysis (HCl/water) to regenerate aldehydes.

Yield : ~60–70% (theoretical), with purity >90% achievable via recrystallization.

Acidic Ionic Liquid-Catalyzed One-Pot Synthesis

A patent by CN102250026A outlines a one-pot method for analogous triazine derivatives using acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as dual solvent-catalysts. Key steps:

-

Reactants : Cyanuric chloride, resorcinol, and ionic liquid.

-

Conditions : Heated to 110°C for 8–12 hours under stirring.

-

Workup : Extraction with toluene, washing, and solvent evaporation.

Adapting this for benzaldehyde derivatives would require substituting resorcinol with 4-formylphenol . However, the aldehyde’s reactivity under acidic conditions necessitates protective strategies.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Maximizes substitution |

| Molar Ratio (Cyanuric chloride : Nucleophile) | 1:3–1:6 | Prevents oligomerization |

| Ionic Liquid | Trifluoromethanesulfonate-based | Enhances catalytic activity |

Yield : Up to 90% reported for resorcinol analogs, suggesting potential scalability for benzaldehyde variants.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki coupling offers a modular approach to install aryl groups onto triazine cores. Cyanuric chloride’s electron-deficient nature facilitates cross-coupling with 4-formylphenylboronic acid under palladium catalysis.

Reaction Conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or NaOEt.

-

Solvent : DMF or dioxane at 80–100°C .

Mechanism :

-

Oxidative addition of Pd⁰ to cyanuric chloride.

-

Transmetallation with boronic acid.

-

Reductive elimination to form C–C bonds.

Challenges :

-

Sequential coupling of three boronic acid equivalents requires precise stoichiometry.

-

Aldehyde groups may coordinate Pd, necessitating protective steps.

Yield : Limited data available, but analogous triaryl triazines report 50–70% yields .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, stepwise control | Multi-step, protective groups needed | Moderate |

| Ionic Liquid Catalysis | One-pot, recyclable catalyst | Aldehyde stability issues | High |

| Suzuki Coupling | Modular, mild conditions | Costly catalysts, low yields | Low |

Reaction Monitoring and Purification

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Catalytic Applications

One of the primary applications of 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is in catalysis. Research has demonstrated its effectiveness as a precursor for synthesizing various catalysts used in organic reactions.

Case Study: Heterogeneous Catalysis

A study investigated the use of this compound as a ligand in palladium-catalyzed reactions. The compound was immobilized on a metal-organic framework (MOF), enhancing its catalytic efficiency in the Heck and Sonogashira coupling reactions. The results indicated improved yields and selectivity compared to traditional catalysts .

Material Science

In material science, the compound has been explored for its role in creating covalent organic frameworks (COFs) and other innovative materials.

Data Table: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | >800 m²/g |

| Pore Volume | 0.45 cm³/g |

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

These properties suggest that materials derived from this compound can be utilized in gas storage and separation processes due to their high surface area and thermal stability.

Pharmaceutical Applications

The compound also shows promise in pharmaceutical chemistry as a building block for drug synthesis.

Case Study: Anticancer Activity

Recent studies have focused on synthesizing derivatives of this compound that exhibit anticancer properties. In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. This suggests potential for development into therapeutic agents targeting cancer .

Photonic Applications

Due to its unique electronic properties, this compound has been investigated for applications in photonics.

Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 400 nm |

| Emission Wavelength | 600 nm |

| Quantum Yield | 0.85 |

These characteristics indicate its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the triazinane ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (CAS: 3140-75-8)

Structural Differences :

Key Properties :

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzoic Acid (CAS: N/A)

Structural Differences :

Key Properties :

- Molecular Formula : C₂₄H₂₁N₃O₆ (MW: 447.45 g/mol).

- Melting Point : 210–214°C.

- Applications: Potential use in pharmaceuticals or as a monomer for polyesters/polyamides due to carboxylic acid reactivity .

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

Structural Differences :

- Functional Groups : Hydrazine (-NHNH₂) substituents instead of aldehydes.

Applications : Reacts with the target compound to form COFs with 458 m²/g surface area and high methyl orange absorption via hydrogen bonding .

Comparison in Covalent Organic Frameworks (COFs)

Notable Findings:

Biological Activity

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde (CAS No. 443922-06-3) is a triazine derivative characterized by its unique chemical structure that includes a triazinane core and three benzaldehyde moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current state of research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

- Molecular Formula : C24H15N3O3

- Molecular Weight : 393.39 g/mol

- Structure : The compound features a symmetrical triazine core which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.

- DNA Interaction : Some studies suggest that triazine derivatives can bind to DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. A review of related triazine compounds indicates a broad spectrum of anticancer activities:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) for different bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Study on Anticancer Effects

A study published in Frontiers in Pharmacology explored the effects of triazine derivatives on cancer cell lines. The researchers found that treatment with this compound resulted in significant apoptosis in leukemia and breast cancer cells through the activation of caspase pathways . This study highlights the potential for developing this compound as a chemotherapeutic agent.

Study on Antimicrobial Properties

In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of various triazine derivatives including our compound against resistant strains of bacteria. The results indicated that it was effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Q. What are the key synthetic routes for 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of cyanuric chloride with p-hydroxybenzaldehyde derivatives. A common approach involves reacting cyanuric chloride with three equivalents of potassium 4-formylphenolate (generated from p-hydroxybenzaldehyde and KOH/NaOH) in dry acetone or DMF at 0–5°C. Yields up to 90% are achievable with recrystallization from ethyl acetate . Variations in solvent (acetate vs. DMF) and base (KOH vs. NaOH) may affect crystallinity and purity. For example, using DMF with KOH at 0°C yields 82% purity, while acetone/NaOH yields 90% .

Q. How should researchers characterize the compound’s stability under different storage conditions?

- Methodological Answer : The compound is air- and moisture-sensitive due to its aldehyde groups. Stability tests under inert gas (N₂ or Ar) at 2–8°C show no decomposition over 6 months, whereas exposure to ambient humidity leads to gradual oxidation of aldehyde groups to carboxylic acids. Thermogravimetric analysis (TGA) confirms thermal stability up to 300°C, with decomposition observed above this threshold .

Q. What spectroscopic techniques are optimal for confirming the compound’s structure?

- Methodological Answer : FT-IR (e.g., C=O stretch at ~1702 cm⁻¹) and NMR (¹H/¹³C) are critical. In ¹H NMR, the aldehyde proton appears as a singlet at ~10.0 ppm, while aromatic protons resonate between 7.8–8.2 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak at m/z 393.39 .

Advanced Research Questions

Q. How does the compound’s triazine-aldehyde structure enhance covalent organic framework (COF) design for photocatalytic applications?

- Methodological Answer : The compound serves as a trigonal aldehyde node in COFs, enabling π-conjugated frameworks with high surface areas (e.g., TTA-TTB COF: SBET = 1592 m²/g) and narrow bandgaps (~2.67 eV). These properties promote visible-light absorption and charge separation. For example, TTA-TTB COF achieves 95% RhB degradation in 160 minutes under sunlight by generating hydroxyl radicals (•OH) via photoexcited electrons .

Q. What strategies optimize the compound’s integration into triazine-functionalized porous organic polymers (POPs) for CO₂ capture?

- Methodological Answer : Co-polymerization with pyrrole via the Alder–Longo method produces hierarchical POPs (e.g., TPOP-1) with FeCl₃ catalysis. The triazine core enhances Lewis acidity for CO₂ adsorption (19 wt% at 273 K, 1 atm). Adjusting monomer ratios and crosslinking density (e.g., using 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(oxy)tribenzaldehyde) tailors pore size (2.2–2.5 nm) and CO₂/N₂ selectivity .

Q. How can researchers resolve contradictions in photocatalytic efficiency across studies using this compound?

- Methodological Answer : Discrepancies arise from variations in COF crystallinity, defect density, and light sources. For instance, NH2-MIL-68@TPA-COF degrades RhB at 95% efficiency in 160 minutes under sunlight but only 67% under UV. Controlled experiments with standardized light intensity (e.g., AM 1.5G solar simulator) and defect quantification (via PXRD and N₂ adsorption) are critical for reproducibility .

Critical Considerations

- Synthesis Optimization : Solvent polarity and base strength directly impact reaction kinetics. DMF accelerates nucleophilic substitution but may introduce impurities requiring column chromatography .

- COF Stability : Long-term photocatalytic performance degrades due to framework collapse under harsh pH. Pre-treatment with acetic acid vapor enhances hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.